molecular formula C20H22F3NO4 B184076 diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate CAS No. 23191-75-5

diethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B184076
M. Wt: 397.4 g/mol
InChI Key: ACZJZGLXRPZSLI-UHFFFAOYSA-N
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Patent
US04258042

Procedure details

To a slurry of sodium hydride (2.6 g g., 55 mmole, 50:50 oil dispersion) in dry, distilled DMF (50 mL) under nitrogen atmosphere was added a solution of diethyl 1,4-dihydro-4-(2-trifluoromethylphenyl)-2,6-dimethyl-3,5-pyridine-dicarboxylate (19.9 g., 50 mmole) in DMF (125 mL). After hydrogen bubbling ceased, the reaction mixture was warmed in a water bath for 1/2 hour, and a toluene (200 mL) solution of N-(2-chloroethyl)-morpholine (8.1 g., 60 mmole) was added dropwise. The reaction mixture was stirred at 110°-115° for 4 hours.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.1 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]([F:30])([F:29])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH:11]1[C:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[C:15]([CH3:22])[NH:14][C:13]([CH3:23])=[C:12]1[C:24]([O:26][CH2:27][CH3:28])=[O:25].[H][H].Cl[CH2:34][CH2:35][N:36]1[CH2:41][CH2:40][O:39][CH2:38][CH2:37]1>CN(C=O)C.C1(C)C=CC=CC=1>[F:30][C:4]([F:29])([F:3])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH:11]1[C:12]([C:24]([O:26][CH2:27][CH3:28])=[O:25])=[C:13]([CH3:23])[N:14]([CH2:34][CH2:35][N:36]2[CH2:41][CH2:40][O:39][CH2:38][CH2:37]2)[C:15]([CH3:22])=[C:16]1[C:17]([O:19][CH2:20][CH3:21])=[O:18] |f:0.1|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
19.9 g
Type
reactant
Smiles
FC(C1=C(C=CC=C1)C1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC)(F)F
Name
Quantity
125 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
8.1 g
Type
reactant
Smiles
ClCCN1CCOCC1
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 110°-115° for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled DMF (50 mL) under nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed in a water bath for 1/2 hour
Duration
0.5 h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
FC(C1=C(C=CC=C1)C1C(=C(N(C(=C1C(=O)OCC)C)CCN1CCOCC1)C)C(=O)OCC)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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